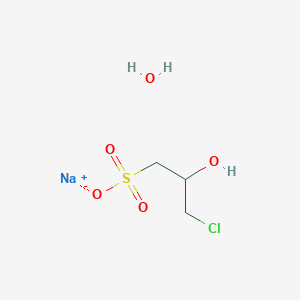

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Description

Properties

IUPAC Name |

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFGAXXLEFTBEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635410 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143218-48-8 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate chemical properties"

An In-Depth Technical Guide to Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications across various scientific and industrial fields. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis protocols, analytical methodologies, and diverse applications of this important intermediate.

Compound Profile and Core Properties

This compound, also known by synonyms such as CHOPSNA and Sodium 3-chloro-2-hydroxypropane-1-sulfonate, is a functionalized organosulfonate salt.[1][2][3] Its unique molecular structure, featuring a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable building block in organic synthesis and material science.[4] The presence of these distinct functional groups allows for a wide range of chemical transformations, underpinning its utility as a versatile intermediate.[5]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These parameters are critical for its handling, application, and integration into synthetic and formulation workflows.

| Property | Value | Source(s) |

| CAS Number | 143218-48-8 | [1][6] |

| Molecular Formula | C₃H₆ClNaO₄S·0.5H₂O | [1] |

| Molecular Weight | 205.6 g/mol (as hemihydrate) | [1] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 256 °C (decomposes) | [1][6] |

| Solubility | Soluble in water | [2][6] |

| Purity | ≥96% to ≥98.5% (typical) | [1][7] |

| Water Content | 2.24-6.43% (as 0.25-0.75 hydrate) | [8] |

Synthesis Pathway and Experimental Protocol

The primary industrial synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate involves the ring-opening reaction of epichlorohydrin with sodium bisulfite.[9] This nucleophilic addition is a well-established and efficient method. The reaction can be enhanced through the use of phase-transfer catalysts and controlled conditions, such as microwave irradiation, to improve yield and reduce reaction times.[10]

Causality in Synthesis Design

The choice of an aqueous medium is dictated by the high solubility of the sodium bisulfite reactant and the final product.[9] Epichlorohydrin is added dropwise to manage the exothermic nature of the reaction and maintain a consistent temperature, which is crucial for minimizing side reactions and ensuring a high-purity product.[9][11] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed to facilitate the interaction between the aqueous bisulfite solution and the organic epichlorohydrin, thereby accelerating the reaction rate.[10][12]

Caption: Workflow for the synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation based on established methods.[9][11][12]

-

Preparation : In a suitable reaction vessel, dissolve sodium bisulfite (1.05-1.30 molar equivalents) and a catalytic amount of tetrabutylammonium bromide (3-8% of epichlorohydrin mass) in deionized water.[12]

-

Heating : Heat the aqueous solution to the target reaction temperature, typically between 80-90°C, with continuous stirring.[11][12]

-

Reactant Addition : Slowly add epichlorohydrin (1.0 molar equivalent) dropwise to the heated solution over a period of 0.75 to 3 hours.[11][12] Maintain the temperature throughout the addition.

-

Reaction : After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1 to 2.5 hours to ensure the reaction goes to completion.[11][12]

-

Crystallization : Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization of the product.[12]

-

Isolation : Filter the resulting solid precipitate using vacuum filtration. The mother liquor can be collected for recovery.[12]

-

Purification : Wash the isolated solid twice with ethanol to remove unreacted starting materials and impurities.[12]

-

Drying : Dry the purified white solid to obtain the final product, this compound.

-

Verification : Confirm the structure and purity of the product using analytical methods such as NMR and HPLC.[9][11]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its application, especially in pharmaceutical and research contexts. High-Performance Liquid Chromatography (HPLC) is a primary method for assay and impurity profiling.

Rationale for Method Selection

A mixed-mode HPLC column, such as Newcrom BH, is effective because it can separate both the anionic sulfonate and the sodium cation, allowing for a comprehensive analysis of the compound's constituent ions.[13] Detection methods like Evaporative Light Scattering Detection (ELSD) are suitable as the analyte lacks a strong chromophore, making UV detection less sensitive.[13] Alternatively, for UV detection, a mobile phase with sulfuric acid can be used at a low wavelength (200 nm).[13]

Caption: Quality control workflow using HPLC for purity and assay determination.

HPLC Protocol for Purity Analysis

This protocol is based on established separation techniques for this compound.[13]

-

System : High-Performance Liquid Chromatography (HPLC) system.

-

Column : Newcrom BH mixed-mode column.

-

Mobile Phase : A gradient of acetonitrile (MeCN) and water with either an ammonium formate (AmFm) buffer for ELSD or a sulfuric acid (H₂SO₄) buffer for UV detection.

-

Detection :

-

Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition.

-

Analysis : Inject the sample onto the column and run the gradient. The retention times for the 3-chloro-2-hydroxypropanesulphonate anion and the sodium cation are recorded.

-

Quantification : Calculate the purity based on the area of the primary analyte peak relative to the total area of all peaks.

Key Applications in Research and Industry

The compound's bifunctional nature makes it a valuable tool in numerous applications, ranging from materials science to pharmaceutical synthesis.

Caption: Major application areas for Sodium 3-chloro-2-hydroxypropanesulphonate.

-

Pharmaceutical and Biochemical Research : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5][14] It is also used to prepare biological buffers such as MOPSO and TAPSO and to create negatively charged probe particles for studying the nanoporosity of cellulosic fibers.[4][6][15]

-

Surfactant Production : The compound is a precursor for synthesizing a range of surfactants, including mild amphoteric surfactants used in personal care products and detergents.[1][5][14] Its structure allows for the creation of surfactants with excellent emulsifying and foaming properties.[14][16]

-

Polymer and Material Science : It acts as a functional monomer to introduce ionic groups into polymer backbones, enhancing properties like water retention and stability. A significant application is in the modification of starch and cellulose to create derivatives for use as drilling fluid loss additives.

-

Industrial Applications : In the oil and gas industry, it is used in drilling and fracturing fluids.[7] It also functions as a chrome fog inhibitor in electroplating processes and as a surfactant in water treatment applications.[1][4]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazards : The compound is known to cause skin and serious eye irritation and may cause respiratory irritation. The GHS classification indicates it is a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[2]

-

Precautions : Standard personal protective equipment, including safety goggles and gloves, should be worn. Work should be conducted in a well-ventilated area. Avoid breathing dust.[2]

-

Storage : Store in a cool, dry place in a tightly sealed container to protect from moisture.[7][15] It should be stored away from strong oxidizing agents.[7]

Conclusion

This compound is a highly functional and versatile chemical intermediate. Its unique combination of a reactive chloride, a hydroxyl group, and a sulfonate moiety provides a powerful platform for chemical synthesis and material modification. From enhancing drug formulation processes to enabling the creation of advanced polymers and high-performance surfactants, its utility is well-established. A thorough understanding of its properties, synthesis, and analytical validation is crucial for leveraging its full potential in both academic research and industrial innovation.

References

-

This compound. (n.d.). Career Henan Chemical Co. [Link]

-

Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0. (n.d.). RIVERLAND TRADING. [Link]

-

SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. [Link]

-

HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. [Link]

-

Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (n.d.). ResearchGate. [Link]

-

Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S. (n.d.). PubChem. [Link]

-

Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. (n.d.). PrepChem.com. [Link]

-

3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. (n.d.). Wuhan Bright Chemical Co. Ltd. [Link]

- CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. (n.d.).

-

China Sodium 3-Chloro-2-hydroxypropanesulfonate Manufacturer and Supplier, Factory. (n.d.). Shijiazhuang Pengnuo Technology Co., Ltd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Latest Price, 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Manufacturer,Exporter [wuhanbrightchemical.com]

- 5. leapchem.com [leapchem.com]

- 6. This compound | 143218-48-8 [chemicalbook.com]

- 7. This compound - Career Henan Chemical Co. [coreychem.com]

- 8. L14018.22 [thermofisher.com]

- 9. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents [patents.google.com]

- 13. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 14. China Sodium 3-Chloro-2-hydroxypropanesulfonate Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 15. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

Introduction: The Strategic Importance of a Versatile Chemical Intermediate

An In-depth Technical Guide to the Synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Sodium 3-chloro-2-hydroxypropanesulphonate (SCHS), often found in its stable hemihydrate form, is a pivotal organosulfur compound whose strategic importance lies in its trifunctional molecular architecture. Possessing a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, SCHS serves as a highly versatile building block in advanced chemical synthesis.[1] Its primary value is realized in its role as a precursor for a wide array of specialty chemicals.[2]

Industrially, SCHS is a key starting material for the production of specialized anionic, cationic, and zwitterionic surfactants used in detergents, personal care products, and industrial cleaners.[2] In polymer science, it is employed to introduce ionic functionalities into polymer backbones, enhancing properties like water dispersibility, thermal stability, and ionic conductivity for applications in resins, coatings, and water treatment membranes. Furthermore, it finds utility in the textile and paper industries as a component in antistatic agents and dispersants, and as an intermediate in pharmaceutical and agrochemical manufacturing.[3] This guide provides a comprehensive overview of the predominant synthesis methodology, grounded in fundamental chemical principles and validated through established protocols.

Core Synthesis Methodology: Nucleophilic Epoxide Ring-Opening

The most prevalent and industrially viable method for synthesizing Sodium 3-chloro-2-hydroxypropanesulphonate is the reaction between epichlorohydrin (ECH) and a sulfite source, typically sodium bisulfite (NaHSO₃).[1][4][5] This reaction is a classic example of a nucleophilic addition, where the epoxide ring of ECH is opened by the sulfite ion.

Reaction Mechanism and Causality

The underlying mechanism is initiated by the nucleophilic attack of the sulfur atom from the bisulfite ion on one of the carbon atoms of the epoxide ring in epichlorohydrin. The epoxide ring is strained and thus susceptible to ring-opening reactions. The carbon atoms adjacent to the oxygen are electron-deficient (electrophilic) due to the electronegativity of the oxygen atom, making them prime targets for nucleophiles. The reaction proceeds in an aqueous medium, where sodium bisulfite provides the nucleophilic sulfite species. The process results in the formation of a stable carbon-sulfur bond and the generation of a hydroxyl group, yielding the target molecule.[1][6]

Caption: Core reaction mechanism for SCHS synthesis.

Critical Parameters and Field-Proven Insights

Optimizing the synthesis of SCHS requires precise control over several key experimental variables. The rationale behind these choices is crucial for maximizing yield, ensuring purity, and maintaining process safety.

| Parameter | Recommended Setting | Scientific Rationale & Expert Insight |

| Primary Reactants | Epichlorohydrin (ECH) & Sodium Bisulfite (NaHSO₃) | ECH provides the three-carbon backbone with the chloro and eventual hydroxyl groups. NaHSO₃ is the most common sulfonate source due to its reactivity and availability. Sodium metabisulfite can also be used as it forms bisulfite in water.[4][5] |

| Molar Ratio | ~1:1 to 1:1.4 (NaHSO₃:ECH) | A slight excess of epichlorohydrin may be used to ensure complete consumption of the bisulfite.[7] However, some protocols use a slight excess of bisulfite to drive the reaction to completion and minimize residual ECH.[8] |

| Solvent | Deionized Water | Water is the ideal solvent as it readily dissolves the sodium bisulfite salt and facilitates the reaction in a single phase. It is also non-flammable and cost-effective.[4][5] |

| Reaction Temperature | 70-90°C | The reaction is exothermic. Maintaining a temperature around 80°C provides sufficient activation energy for a high reaction rate without promoting significant side reactions or product decomposition.[4][5][9] Vigorous agitation and controlled addition of ECH are essential to dissipate heat. |

| Catalysis | Optional: Sodium Sulfite, Phase-Transfer Catalysts | The addition of a small molar percentage of sodium sulfite to the bisulfite can significantly accelerate the reaction and lead to higher conversion rates by buffering the system.[9] For heterogeneous systems, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[7][8] |

| ECH Addition | Slow, Dropwise | Crucial for safety and temperature management. The exothermic nature of the ring-opening requires slow addition of ECH to the heated bisulfite solution to prevent a runaway reaction.[4][5] |

| Reaction Time | 1-4 hours | Typically, ECH is added over several hours, followed by an additional stirring period to ensure the reaction goes to completion.[4][5] Microwave-assisted synthesis can dramatically reduce this time to under 30 minutes.[7] |

Validated Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate. All operations involving epichlorohydrin must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Equipment

-

Epichlorohydrin (ECH), ≥99%

-

Sodium Bisulfite (NaHSO₃)

-

Deionized Water

-

Ethanol (for washing)

-

Three-neck round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

-

Ice-water bath

-

Büchner funnel and vacuum flask

Step-by-Step Methodology

-

Reagent Preparation: In a three-neck flask equipped with a condenser, dropping funnel, and thermometer, prepare an aqueous solution of sodium bisulfite. For a 1-mole scale reaction, dissolve 104 g (1 mole) of sodium bisulfite in approximately 120 mL of deionized water.[4][5]

-

Heating: Begin stirring the solution and heat the mixture to approximately 80°C using the hotplate.[4][5]

-

Epichlorohydrin Addition: Once the temperature is stable, slowly add 93 g (1 mole) of epichlorohydrin dropwise from the dropping funnel over a period of about 3 hours. Maintain vigorous stirring and use an ice-water bath as needed to keep the reaction temperature stable at ~80°C.[4][5]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 80°C for an additional hour to ensure maximum conversion.[4][5]

-

Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature (~20°C). As it cools, the solid product will crystallize out of the solution. The flask can be placed in an ice-water bath to maximize precipitation.[4][8]

-

Filtration and Washing: Filter the solid product using a Büchner funnel under vacuum. Wash the collected crystals with cold ethanol to remove any unreacted starting materials and water-soluble impurities.[8]

-

Drying: Dry the white crystalline product in a vacuum oven at a moderate temperature to obtain Sodium 3-chloro-2-hydroxypropanesulphonate, which may be in its hemihydrate form.

Sources

- 1. guidechem.com [guidechem.com]

- 2. China Sodium 3-Chloro-2-hydroxypropanesulfonate Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 3. Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents [patents.google.com]

- 9. US3239560A - Method for preparation of halide hydroxysulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural identity, solid-state and solution characteristics, and spectroscopic profile. Furthermore, it offers validated experimental protocols for its characterization, grounding all claims in authoritative references to ensure scientific integrity.

Introduction

This compound is a versatile organic intermediate notable for its unique molecular structure, which incorporates a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group. This combination of functionalities makes it a valuable precursor in the synthesis of a wide range of materials, including surfactants, polymers, and pharmaceutical intermediates.[1] Its high water solubility and stability in neutral and alkaline conditions further enhance its utility in aqueous reaction systems. This guide serves to elucidate the core physicochemical characteristics of the hemihydrate form of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of its scientific application.

-

Chemical Name: this compound

-

Synonyms: CHOPSNA, 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydrate[2]

-

CAS Number: 143218-48-8[2]

-

Molecular Formula: C₃H₆ClNaO₄S·0.5H₂O[2]

-

Molecular Weight: 205.6 g/mol [2]

The structure features a three-carbon propane backbone. A sulfonate group (-SO₃⁻Na⁺) is attached to C1, a hydroxyl group (-OH) to C2, and a chlorine atom (-Cl) to C3. The presence of a stereocenter at C2 means the compound is chiral, though it is commonly supplied as a racemic mixture. The "hemihydrate" designation indicates the presence of one water molecule for every two molecules of the sulfonate salt within the crystal lattice.

Physicochemical Properties

The physical and chemical behaviors of this compound dictate its handling, formulation, and reactivity.

Solid-State Properties

The characteristics of the compound in its solid form are crucial for storage, handling, and formulation.

| Property | Value / Description | Source(s) |

| Appearance | White crystalline powder. | [2][3] |

| Melting Point | 256 °C (with decomposition). | [2][4][5] |

| Water Content | 2.24 - 6.43% (Karl Fischer). | [6] |

| Hygroscopicity | The anhydrous form is known to be hygroscopic.[7] | [7] |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents.[8] | [8] |

The specified water content range of 2.24-6.43% is consistent with a hemihydrate to monohydrate form, highlighting the importance of controlled storage to maintain the desired stoichiometry.[6] The high melting point with decomposition is characteristic of ionic organic salts.

Solution Properties

The compound's behavior in solution is critical for its application in synthesis and formulations.

| Property | Value / Description | Source(s) |

| Solubility | Soluble in water. | [4][5][8] |

| pH | 4.0 - 7.0 (for a 0.5% aqueous solution). | |

| Stability | Stable under neutral and alkaline conditions. |

The high water solubility is imparted by the ionic sulfonate group and the polar hydroxyl group. This property is essential for its use as a reagent in aqueous media, for applications such as modifying cellulosic fibers or preparing biological buffers.[1][3][5][8]

Spectroscopic and Analytical Characterization

A multi-technique approach is required for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For the anhydrous sodium salt (CAS 126-83-0), the following peaks are reported:

-

¹H NMR (in D₂O): Three groups of peaks are observed, centering at approximately 2.95 ppm, 3.58 ppm, and 4.17 ppm, with an integration ratio of 2:2:1.[9][10] These correspond to the protons on the propane backbone.

-

¹³C NMR: Peaks are reported at 69.99 ppm, 56.97 ppm, and 51.18 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum would be expected to show strong absorptions corresponding to:

-

O-H stretching (from the hydroxyl group and water of hydration).

-

C-H stretching (from the aliphatic backbone).

-

S=O stretching (characteristic of the sulfonate group).

-

C-Cl stretching.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.

-

Methodology: A mixed-mode or reverse-phase HPLC method can be employed.[7][11][12] One established method uses a Newcrom BH mixed-mode column with a mobile phase of acetonitrile and water containing an ammonium formate buffer.[11][12]

-

Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by UV at 200 nm if a sulfuric acid buffer is used instead.[11][12]

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible results.

Characterization Workflow

The logical flow for a comprehensive physicochemical characterization ensures all critical parameters are assessed systematically.

Caption: Workflow for the physicochemical characterization of the compound.

Protocol: Purity Determination by HPLC

This protocol outlines a robust method for assessing the purity of Sodium 3-chloro-2-hydroxypropanesulphonate.

Objective: To separate and quantify the main component from potential impurities.

Rationale: A mixed-mode column is chosen for its ability to provide multiple retention mechanisms (ion-exchange and reverse-phase), which is ideal for retaining this polar, ionic compound while separating it from both ionic and non-ionic impurities.[11][12] ELSD is a universal detector suitable for this compound which lacks a strong UV chromophore.[11][12]

Methodology:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.

-

Column: Newcrom BH, 3.2 x 100 mm, 3 µm particle size.[12]

-

Mobile Phase A: 90% Water / 10% Acetonitrile with 40 mM Ammonium Formate, pH 3.0.[12]

-

Flow Rate: 0.5 mL/min.[12]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh 10 mg of the compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

-

Analysis: Inject the sample and integrate the peak corresponding to the main component. Purity is calculated based on the area percent of the main peak relative to all peaks.

Applications and Significance

The distinct physicochemical properties of Sodium 3-chloro-2-hydroxypropanesulphonate enable its use in diverse scientific and industrial fields.

-

Surfactant Synthesis: It serves as a key precursor for anionic, cationic, and zwitterionic surfactants due to the combination of a hydrophilic sulfonate group and reactive sites for modification.

-

Polymer Chemistry: The compound is used to introduce ionic functionalities into polymer backbones, which can enhance properties like water dispersibility, ionic conductivity, and thermal stability in resins and coatings.

-

Cellulose Modification: It is used to prepare negatively charged probe particles to study the nanoporosity and surface potential of cellulosic fibers.[3][5][8]

-

Pharmaceutical and Agrochemical Synthesis: It acts as a reactive intermediate for producing more complex molecules, such as quaternary ammonium salts and specialty chemical stabilizers.[2]

The relationship between its properties and applications is visualized below.

Caption: Relationship between core properties and primary applications.

Conclusion

This compound is a specialty chemical whose utility is directly derived from its well-defined physicochemical characteristics. Its high water solubility, distinct thermal profile, and reactive functional groups make it a valuable tool for chemists and material scientists. The analytical methods detailed herein provide a robust framework for its quality control and characterization, ensuring its reliable performance in various advanced applications.

References

-

HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies. Retrieved from [Link]

-

SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Sodium 3-chloro-2-hydroxypropane-1-sulfonate. (2018). SIELC Technologies. Retrieved from [Link]

-

Sodium 3-chloro-2-hydroxypropylsulfonate. (n.d.). PubChem. Retrieved from [Link]

-

Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

-

3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. (n.d.). Wuhan Bright Chemical Co. Ltd. Retrieved from [Link]

-

Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT CAS#: 126-83-0. (n.d.). Molbase. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Latest Price, 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Manufacturer,Exporter [wuhanbrightchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium 3-Chloro-2-hydroxypropanesulfonate | 126-83-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 143218-48-8 [chemicalbook.com]

- 6. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Request for Quote [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 12. Sodium 3-chloro-2-hydroxypropane-1-sulfonate | SIELC Technologies [sielc.com]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-depth Technical Guide to Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS: 143218-48-8)

Executive Summary: A Multifunctional Building Block

This compound is an organosulfonate compound distinguished by its unique molecular architecture. The structure incorporates a reactive chlorine atom, a hydroxyl functional group, and a hydrophilic sulfonate moiety on a three-carbon backbone. This combination of features makes it a highly versatile and reactive intermediate in organic synthesis. Its excellent water solubility facilitates reactions in aqueous media, a critical advantage in many industrial and laboratory settings.[1] This guide provides an in-depth analysis of its properties, synthesis, and diverse applications, with a focus on its utility in pharmaceutical development and biochemical research.

Physicochemical & Structural Data

For any laboratory application, a thorough understanding of a compound's fundamental properties is paramount. The data below has been compiled from various authoritative sources to provide a reliable reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 143218-48-8 | [1] |

| Molecular Formula | C₃H₆ClNaO₄S·0.5H₂O | [1] |

| Molecular Weight | 205.6 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 256 °C (decomposes) | [1][2][3] |

| Solubility | Soluble in water | [3][4] |

| Purity | ≥ 96% - 98.5%+ | [1][5] |

| Synonyms | CHOPSNA, Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate | [1] |

The structural arrangement of its functional groups is the primary driver of its chemical utility. The diagram below illustrates these key features.

Caption: Key functional groups of Sodium 3-chloro-2-hydroxypropanesulphonate.

Synthesis Pathway and Protocol

The most common and industrially relevant synthesis of this compound involves the reaction of epichlorohydrin with sodium bisulfite in an aqueous solution.[6][7] This method is valued for its efficiency and use of readily available starting materials.

Reaction Mechanism and Rationale

The synthesis is a nucleophilic ring-opening reaction. The bisulfite anion (HSO₃⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This process is driven by the high ring strain of the epoxide. The reaction is typically conducted at an elevated temperature (around 80-90°C) to ensure a sufficient reaction rate.[6][8] The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction yield and shorten the reaction time, particularly in microwave-assisted synthesis protocols.[7][8]

The workflow for this synthesis is outlined below.

Caption: Standard laboratory synthesis workflow for Sodium 3-chloro-2-hydroxypropanesulphonate.

Detailed Synthesis Protocol

This protocol is a self-validating system, concluding with analytical confirmation of the product structure.

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare an aqueous solution of sodium bisulfite (1.05-1.30 molar equivalents) in distilled water.[8]

-

Heating: Heat the solution in a water bath to a stable temperature of 80-90°C.[6][8]

-

Reactant Addition: Slowly add epichlorohydrin (1 molar equivalent) to the heated solution dropwise over a period of 1 to 3 hours.[6][9] Maintaining a slow addition rate is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, continue stirring the mixture at 80-90°C for an additional hour to ensure the reaction goes to completion.[6][9]

-

Crystallization: Cool the reaction mixture in an ice-water bath to below 10°C to induce crystallization of the product.[8]

-

Isolation: Filter the resulting solid precipitate using vacuum filtration. The reaction mother liquor can be recovered for further processing if needed.[6][8]

-

Purification: Wash the isolated solid twice with ethanol to remove unreacted starting materials and impurities.[8] For higher purity, the crude product can be recrystallized from distilled water.[8]

-

Drying & Analysis: Dry the white crystalline product. Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR). The proton NMR should show three groups of peaks around 2.95, 3.58, and 4.17 ppm, consistent with the structure of the target compound.[6][9]

Applications in Research and Drug Development

The compound's trifunctional nature makes it a valuable tool across several scientific disciplines.

-

Pharmaceutical & Agrochemical Intermediate: It serves as a key building block in the synthesis of more complex molecules.[1] Its reactive sites allow for the introduction of the hydrophilic sulfonate group into larger molecules, which can be a strategic choice to improve the solubility and bioavailability of drug candidates. It is used to produce quaternary ammonium salts, sulfonated ethers, and zwitterionic compounds, which can have applications as antimicrobial agents or specialty stabilizers in formulations.

-

Biochemical Research & Buffers: It is used in the production of biological buffers such as MOPSO, POPSO, and TAPSO.[10] Additionally, it has been described as a nondenaturing biological detergent, similar to CHAPS but with higher solubility, making it useful for the solubilization of integral membrane proteins for structural and functional studies.

-

Polymer Chemistry & Material Science: A significant application lies in the functionalization of polymers. It is used to introduce ionic sulfonate groups into polymer backbones, which can enhance properties like water dispersibility, ionic conductivity, and thermal stability. This is valuable for creating ion-exchange resins, specialty coatings, and adhesives.

-

Surface Modification: In a key research application, it is used to prepare negatively charged probe particles from microcrystalline cellulose (MCC).[3][4][11] These derivatized particles are instrumental in studying the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes, research that is critical for developing advanced materials.[4][5]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any reactive chemical intermediate.

-

Hazard Identification: The compound is classified as a skin and respiratory irritant and can cause serious eye irritation or damage.[4][12][13] GHS hazard statements include H315 (Causes skin irritation), H319/H318 (Causes serious eye irritation/damage), and H335 (May cause respiratory irritation).[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[13][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13][15]

-

Handling Procedures: Avoid contact with skin and eyes.[13] Avoid the formation of dust and aerosols.[13] Do not eat, drink, or smoke when using this product.[15] Wash hands thoroughly after handling.[15]

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[13][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[13]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][15]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed to protect it from moisture.[4][5] Store away from incompatible materials, particularly strong oxidizing agents.[4][5]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for molecular design. Its unique combination of a reactive chlorine atom, a modifiable hydroxyl group, and a solubilizing sulfonate group provides chemists and material scientists with a reliable building block for a vast array of applications. From enhancing the properties of polymers to enabling the study of complex biological systems and serving as a precursor in pharmaceutical synthesis, its importance in both industrial and research settings is well-established and continues to grow.

References

- SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE.

- Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hemihydr

- Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr

- Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr

- 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt. Wuhan Bright Chemical Co. Ltd.

- Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr

- AB179787 | CAS 143218-48-8. abcr Gute Chemie.

- Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382. PubChem.

- Sodium 3-Chloro-2-hydroxypropanesulfon

- Sodium 3-Chloro-2-Hydroxypropane Sulfonate Supplier | 126-83-0. RIVERLAND TRADING.

- 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety D

- CAS#:143218-48-8 | Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr

- Cas 143218-48-8,Sodium 3-chloro-2-hydroxypropanesulphon

- Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation.

- Safety D

- Sodium 3-Chloro-2-hydroxypropanesulfonate 126-83-0. Tokyo Chemical Industry Co., Ltd.

- Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. PrepChem.com.

- CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.

- 143218-48-8, Sodium 3-chloro-2-hydroxypropanesulphonate hemihydr

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. AB179787 | CAS 143218-48-8 – abcr Gute Chemie [abcr.com]

- 3. This compound CAS#: 143218-48-8 [m.chemicalbook.com]

- 4. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Latest Price, 3-Chloro-2-Hydroxypropanesulfonic Acid Sodium Salt Manufacturer,Exporter [wuhanbrightchemical.com]

- 11. This compound | 143218-48-8 [chemicalbook.com]

- 12. Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. echemi.com [echemi.com]

- 15. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatile Potential

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate stands as a molecule of significant interest within the realms of chemical synthesis and pharmaceutical sciences. Its unique trifunctional structure, comprising a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, positions it as a versatile building block for a myriad of applications.[1][2] This guide, intended for the discerning researcher and drug development professional, delves into the molecular architecture, analytical characterization, and synthetic pathways of this compound. Furthermore, it explores its established and prospective roles in the development of novel therapeutic agents and drug delivery systems, providing a comprehensive technical overview grounded in scientific literature and established chemical principles.

I. Unveiling the Molecular Architecture

Core Structure and Functional Groups

The molecule is the sodium salt of 3-chloro-2-hydroxypropane-1-sulfonic acid, with the inclusion of half a water molecule per formula unit in its hemihydrate form.[3] Its IUPAC name is sodium 3-chloro-2-hydroxypropane-1-sulfonate hemihydrate.

The core of the molecule is a three-carbon propane chain. Key functional groups attached to this backbone are:

-

A chlorine atom at the C3 position, which serves as a reactive site for nucleophilic substitution reactions.[1]

-

A hydroxyl group (-OH) at the C2 position, introducing a chiral center and a site for esterification, etherification, and hydrogen bonding.

-

A sulfonate group (-SO₃⁻Na⁺) at the C1 position, which imparts high water solubility and an anionic character to the molecule.

The presence of these distinct functional groups on a short carbon chain results in a compact, yet highly functionalized molecule.

Stereochemistry and the Role of the Hemihydrate

The presence of a hydroxyl group on the second carbon atom (C2) makes Sodium 3-chloro-2-hydroxypropanesulphonate a chiral molecule. Therefore, it can exist as two enantiomers, (R)- and (S)-isomers. The synthetic route, typically starting from achiral epichlorohydrin and sodium bisulfite, results in a racemic mixture of the two enantiomers.[3] For specific pharmaceutical applications where stereochemistry is critical, chiral separation or asymmetric synthesis would be necessary.

The hemihydrate designation indicates the presence of one water molecule for every two molecules of the sodium salt in the crystal lattice. This water molecule is likely involved in hydrogen bonding with the hydroxyl and/or sulfonate groups of adjacent molecules, contributing to the stability of the crystal structure. The hygroscopic nature of the anhydrous form further underscores the molecule's affinity for water.

II. Analytical Characterization: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For Sodium 3-chloro-2-hydroxypropanesulphonate, three main groups of peaks are expected, corresponding to the protons on C1, C2, and C3. Published data indicates peaks centering around 2.95 ppm (protons on C1), 3.58 ppm (protons on C3), and 4.17 ppm (proton on C2), with an integration ratio of 2:2:1, respectively.[3]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Three distinct signals are expected for the three carbon atoms of the propane backbone. Literature values report peaks at approximately 51.18 ppm, 56.97 ppm, and 69.99 ppm.[3]

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~2.95 | -CH₂-SO₃⁻ |

| ¹H | ~3.58 | -CH₂-Cl |

| ¹H | ~4.17 | -CH-OH |

| ¹³C | ~51.18 | C1 (-CH₂-SO₃⁻) |

| ¹³C | ~56.97 | C3 (-CH₂-Cl) |

| ¹³C | ~69.99 | C2 (-CH-OH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, sulfonate, and carbon-chlorine bonds.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

S=O Stretch: Strong asymmetric and symmetric stretching vibrations of the sulfonate group are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.[1]

-

S-O Stretch: Several strong bands in the 1000-750 cm⁻¹ region can be attributed to the S-O stretching vibrations.[1]

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Sodium 3-chloro-2-hydroxypropanesulphonate, soft ionization techniques like electrospray ionization (ESI) would be suitable. The negative ion mode would likely show the [M-Na]⁻ ion. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of SO₃ (80 Da) or the cleavage of the carbon-chlorine bond.[4][5] The fragmentation of halogenated sulfonates can be complex, sometimes involving rearrangements.[6]

III. Synthesis and Purification: A Practical Protocol

The most common and industrially viable synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate involves the ring-opening reaction of epichlorohydrin with sodium bisulfite.[3]

Reaction Mechanism and Key Parameters

The synthesis proceeds via a nucleophilic attack of the bisulfite anion on one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to the opening of the ring.

Key Experimental Considerations:

-

Reactant Stoichiometry: The molar ratio of sodium bisulfite to epichlorohydrin is a critical parameter influencing the reaction yield.

-

Temperature Control: The reaction is exothermic, and maintaining a consistent temperature (typically 80-90°C) is crucial to prevent side reactions and ensure product quality.[7]

-

Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts like tetrabutylammonium bromide can be employed to enhance the reaction rate.

-

Solvent: The reaction is typically carried out in an aqueous medium.

Step-by-Step Laboratory Protocol

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium bisulfite in distilled water.

-

Reaction: Heat the sodium bisulfite solution to the desired reaction temperature (e.g., 85°C).

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains stable.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 1-2 hours to ensure complete conversion.

-

Crystallization: Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a cold solvent such as ethanol to remove unreacted starting materials and byproducts.[7]

-

Drying: Dry the product under vacuum to remove residual solvent and water. Due to its hygroscopic nature, it is important to store the final product in a desiccator.

Purification by Recrystallization

For applications requiring high purity, such as in drug development, the crude product should be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and then adding a miscible organic solvent in which the product is less soluble (e.g., ethanol) to induce crystallization upon cooling. This process helps to remove soluble impurities.

IV. Applications in Drug Development and Beyond

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of molecules with pharmaceutical and other industrial applications.[2]

Precursor for Zwitterionic Surfactants and Buffers

The reaction of the chloro group with tertiary amines leads to the formation of quaternary ammonium salts. This chemistry is utilized in the synthesis of zwitterionic (amphoteric) surfactants, which contain both a positive and a negative charge in the same molecule. These surfactants are known for their mildness and are used in personal care products and have potential applications in drug delivery systems to enhance the solubility and stability of drug formulations.

Role as a Linker and Cross-linking Agent

The reactive chloro and hydroxyl groups allow this molecule to act as a linker or cross-linking agent.

-

Bioconjugation: In principle, the chloro- and hydroxyl- functionalities could be used to attach the molecule to biomolecules such as proteins or peptides, although specific examples in the literature for this compound are scarce. The sulfonate group would impart increased water solubility to the resulting conjugate.

-

Hydrogel Formation: This molecule can be used as a cross-linking agent in the formation of hydrogels.[8][9] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are extensively studied for controlled drug release applications.[8][9][10] The incorporation of the sulfonate group can influence the swelling properties and drug release kinetics of the hydrogel.

Synthesis of Taurine Analogues

Taurine (2-aminoethanesulfonic acid) and its derivatives have shown a range of biological activities and are being investigated as potential therapeutic agents.[11] Sodium 3-chloro-2-hydroxypropanesulphonate can serve as a starting material for the synthesis of taurine analogues through the reaction of the chloro group with ammonia or primary/secondary amines, followed by further chemical modifications.

V. Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile chemical entity. Its well-defined synthesis and the presence of multiple reactive centers provide a robust platform for the creation of more complex molecules. While its primary current applications lie in the synthesis of surfactants and polymers, its potential in the pharmaceutical industry, particularly in drug delivery and as a precursor for bioactive molecules, is an area ripe for further exploration. The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound could open up new avenues for its use in chiral drug synthesis. As the demand for sophisticated and functionalized molecules in drug development continues to grow, the utility of such versatile building blocks is set to expand, making a thorough understanding of their chemistry, as presented in this guide, more critical than ever.

References

- Liu, L. K. (1977). The mass spectra of halogenated β-sultones and a comparative study with vinyl methanesulfonates. Journal of Mass Spectrometry, 12(7), 443-447.

- Gao, H., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(8), 3245–3255.

-

Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

- McKenna, A. M., et al. (2021). High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater. Environmental Science & Technology, 55(17), 11796–11806.

- Xiao, J., et al. (2015). Synthesis and Characterization of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane Sulfonate and its Crystal Structure. Asian Journal of Chemistry, 27(10), 3818-3820.

- Google Patents. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. CN105585513A.

-

Royal Society of Chemistry. (2017). a–c) The crystal structure, sulfonate functionalized hydrophilic channel, and polyhedral cage unit in BUT‐8(Cr). d) Preparation scheme of BUT‐8(Cr)A form BUT‐8(Cr). e,f) Temperature‐dependent impedance plots of BUT‐8(Cr)A at 100% RH, and Arrhenius plots of BUT‐8(Cr)A, and BUT‐8(Cr). Retrieved from [Link]

- Molecules. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(1), 115-128.

-

Chemistry Blog. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Retrieved from [Link]

- MDPI. (2021).

-

Amine Catalysts. (2016). 3-chloro-2-hydroxypropanesulfonic acid sodium salt. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanesulfonate. Retrieved from [Link]

- RSC Publishing. (2021). Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. RSC Advances, 11(32), 19651-19659.

-

PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. Retrieved from [Link]

- Indian Journal of Pharmaceutical Sciences. (2008). Hydrogels as Controlled Drug Delivery Systems. Indian Journal of Pharmaceutical Sciences, 70(2), 133–140.

- MDPI. (2021). Current Understanding of Hydrogel for Drug Release and Tissue Engineering. Polymers, 13(21), 3749.

-

Semantic Scholar. (2020). Synthesis of taurine. Retrieved from [Link]

-

PubChem. (n.d.). N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. Retrieved from [Link]

- PubMed Central. (2015). Designing hydrogels for controlled drug delivery.

- Google Patents. (2016). Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. CN105585513A.

- ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 633–639.

-

PubChem. (n.d.). 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate. Retrieved from [Link]

- Google Patents. (2013). Compounds derived from taurine, process of their preparation and pharmaceutical compositions containing these. US8569335B2.

Sources

- 1. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 2. leapchem.com [leapchem.com]

- 3. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 4. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01046H [pubs.rsc.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations [mdpi.com]

"solubility of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate in water and organic solvents"

An In-depth Technical Guide to the Solubility of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental physicochemical principles with practical experimental insights to offer a thorough understanding of this compound's behavior in various solvent systems.

This compound is a versatile organosulfonate compound utilized in a range of industrial and research applications. Its utility stems from its unique molecular structure, which combines a reactive chloro group, a hydrophilic hydroxyl group, and a highly polar sodium sulfonate group. This combination makes it an important intermediate in the synthesis of surfactants, a functional monomer in polymer chemistry, and a surface modification agent, particularly for cellulosic materials.[1][2][3] A clear understanding of its solubility is paramount for optimizing reaction conditions, developing formulations, and predicting its behavior in various applications.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 143218-48-8[1][4] |

| Molecular Formula | C₃H₆ClNaO₄S·0.5H₂O[4] |

| Molecular Weight | 205.60 g/mol [4] (Anhydrous: 196.59 g/mol [5]) |

| Appearance | White to yellowish crystalline powder[4][6] |

| Melting Point | ~256 °C (with decomposition)[3][4] |

To appreciate its solubility, one must first visualize its structure. The presence of distinct functional groups dictates its interaction with different solvents.

Sources

- 1. Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | 143218-48-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Changshu Juhe Chemical Co., Ltd [hopaxcs.cn]

A Comprehensive Spectroscopic Guide to Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate (SCHH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No: 143218-48-8), hereafter referred to as SCHH, is a versatile chemical intermediate utilized in the synthesis of polymers, surfactants, and various specialty chemicals.[1] Its molecular structure, which incorporates a reactive chlorine atom, a hydroxyl group, and a hydrophilic sulfonate group, makes it a valuable functional monomer.[1] Accurate and reliable characterization of this compound is paramount for quality control and ensuring predictable performance in its applications. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of SCHH. It offers field-proven protocols for sample analysis, in-depth interpretation of the spectral data, and the scientific rationale behind the experimental choices, serving as an essential resource for scientists in research and development.

Introduction: The Molecular Profile of SCHH

This compound is a white crystalline powder that is soluble in water.[2][3] Its utility as a chemical building block stems from the distinct reactivity of its functional groups. The sulfonate group imparts hydrophilicity, the hydroxyl group provides a site for esterification or etherification, and the chlorine atom allows for nucleophilic substitution reactions.

The objective of this guide is to provide a definitive spectroscopic signature of SCHH using ¹H NMR, ¹³C NMR, and Fourier Transform Infrared (FTIR) spectroscopy. By understanding its characteristic spectral features, researchers can confidently identify the compound, assess its purity, and monitor its transformations in chemical reactions.

Caption: Molecular structure of this compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data is critically dependent on proper sample preparation. SCHH is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful handling to ensure spectral quality and reproducibility.

Methodology:

-

Environment: Whenever possible, handle the SCHH sample and prepare the NMR solvent in a controlled environment, such as a nitrogen-filled glove box, to minimize water absorption.[5]

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice due to the high solubility of SCHH and to avoid the large, obscuring signal of residual H₂O in proton NMR.[6] Ensure the D₂O is of high isotopic purity and has been stored over molecular sieves to minimize its own water content.[7]

-

Sample Concentration: Dissolve 5-25 mg of SCHH in approximately 0.6-0.7 mL of D₂O.[6] This concentration is typically sufficient for obtaining high-quality ¹H spectra quickly and is adequate for ¹³C spectra with a reasonable number of scans.

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6][8]

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Standard 1D pulse programs for ¹H and ¹³C (with proton decoupling) are sufficient for routine characterization.

Caption: Standard workflow for NMR analysis of SCHH.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of SCHH provides a clear map of the proton environments in the molecule's propyl backbone. The signal from the hydroxyl (-OH) proton is not observed as it rapidly exchanges with the deuterium in the D₂O solvent. The spectrum is referenced to the residual HDO signal at ~4.79 ppm, though internal standards like DSS can also be used.

Table 1: Predicted ¹H NMR Spectral Data for SCHH in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Protons | Rationale for Assignment |

|---|---|---|---|---|

| ~ 4.2 - 4.3 | Multiplet (m) | 1H | CH (OH) | This proton is deshielded by the adjacent electron-withdrawing hydroxyl and sulfonate groups. It is coupled to four neighboring protons on C1 and C3, resulting in a complex multiplet. |

| ~ 3.7 - 3.8 | Doublet of Doublets (dd) | 2H | CH₂ Cl | These protons are adjacent to the electronegative chlorine atom. They are split by the single proton on C2. |

| ~ 3.1 - 3.2 | Doublet of Doublets (dd) | 2H | CH₂ SO₃⁻ | These protons are adjacent to the strongly electron-withdrawing sulfonate group. They are split by the single proton on C2. |

Note: The exact chemical shifts and multiplicities can vary slightly based on the spectrometer, concentration, and pH of the solution. The assignments are based on known chemical shift principles and published data for similar structures. One source reported peaks centering at 4.17, 3.58, and 2.95 ppm, which aligns with these predictions.[9]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum displays three distinct signals, corresponding to the three carbon atoms of the propanesulfonate backbone.

Table 2: ¹³C NMR Spectral Data for SCHH in D₂O

| Chemical Shift (δ) ppm | Assigned Carbon | Rationale for Assignment |

|---|---|---|

| ~ 70.0 | C H(OH) | The carbon atom bonded to the electronegative oxygen of the hydroxyl group appears furthest downfield.[9] |

| ~ 57.0 | C H₂SO₃⁻ | The carbon adjacent to the sulfonate group is significantly deshielded.[9] |

| ~ 51.2 | C H₂Cl | The carbon bonded to the chlorine atom appears at the most upfield position of the three backbone carbons.[9] |

Part II: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10] For SCHH, FTIR is ideal for confirming the presence of the hydroxyl, sulfonate, and alkyl halide groups, as well as the water of hydration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for SCHH as it requires no sample preparation (like KBr pellet pressing) and is highly effective for analyzing both solid powders and hydrated samples.[11][12] The technique measures the interaction of an IR evanescent wave with the sample surface, providing a high-quality spectrum.[12]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.[10]

-

Sample Application: Place a small amount of the SCHH crystalline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is essential for achieving a strong, high-quality signal.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

Caption: Workflow for ATR-FTIR analysis of SCHH.

IR Spectral Data & Interpretation

The IR spectrum of SCHH provides a unique molecular fingerprint. The key is to identify the characteristic absorption bands for each functional group.

Table 3: Characteristic IR Absorption Bands for SCHH

| Frequency Range (cm⁻¹) | Functional Group / Bond | Description of Vibration |

|---|---|---|

| 3600 - 3100 | -OH (Alcohol & H₂O) | A very broad and strong band resulting from the O-H stretching vibrations of the hydroxyl group and the water of hydration. The breadth is due to extensive hydrogen bonding.[13] |

| 3000 - 2850 | C-H (Alkyl) | Stretching vibrations of the C-H bonds in the propyl backbone. |

| ~ 1640 | H-O-H (H₂O) | A distinct bending vibration (scissoring) characteristic of the water of hydration.[14] |

| ~ 1350 | S=O (Sulfonate) | Strong asymmetric stretching vibration of the S=O double bonds.[15] |

| ~ 1175 | S=O (Sulfonate) | Strong symmetric stretching vibration of the S=O double bonds.[15] |

| ~ 1040 | C-O & S-O | A strong, complex region of overlapping bands likely containing the C-O stretch of the secondary alcohol and S-O single bond stretches. Similar sulfonate compounds show strong absorptions in this region.[10][16] |

| 800 - 600 | C-Cl (Alkyl Halide) | C-Cl stretching vibration. This band can sometimes be weak. |

The combined presence of the intense, broad -OH band, the strong and sharp sulfonate S=O stretches, and the water bending mode at ~1640 cm⁻¹ provides conclusive evidence for the identity and hydrated state of SCHH.

Conclusion

The NMR and IR spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy deliver unambiguous confirmation of the carbon-hydrogen framework, while ATR-FTIR offers rapid verification of the key functional groups and the compound's hydration state. Adherence to the outlined protocols, which emphasize the rationale behind critical steps like sample handling for a hygroscopic compound, will ensure the generation of high-quality, reliable, and reproducible data. This guide serves as a foundational document for researchers and quality control professionals working with this important chemical intermediate.

References

-

ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound? [Online Forum]. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Weldon, M. K., et al. (1988). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education, 65(6), 555. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Available at: [Link] (Note: A more direct, stable link to the specific page may vary, the general resource is authoritative).

-

Baker, M. J., et al. (2010). Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. Applied Spectroscopy, 64(6), 689-695. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS). [Image from Publication]. Available at: [Link]

-

Eneh, C. I., et al. (2020). Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. Soft Matter, 16(6), 1534-1544. Available at: [Link]

-

PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). In situ humidity-dependent ATR-FTIR spectra following water loss. [Image from Publication]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra and XRD patterns of sulfonated catalysts. [Image from Publication]. Available at: [Link]

-

Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of the sulfonated polystyrene. [Image from Publication]. Available at: [Link]

-

Reading Scientific Services Ltd. (n.d.). Spectroscopy Techniques. Available at: [Link]

-

Rhenium Bio Science. (n.d.). Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate, 98%, Thermo Scientific Chemicals. Available at: [Link]

-

Schmitt, D., et al. (2018). 3-Mercapto-1-Propanesulfonate for Cu Electrodeposition Studied by in Situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy, Density Functional Theory Calculations, and Cyclic Voltammetry. The Journal of Physical Chemistry C, 122(35), 20269-20278. Available at: [Link]

-

Gerken, M. (2022). 33S NMR: Recent Advances and Applications. Applied Sciences, 12(15), 7789. Available at: [Link]

-

Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. Available at: [Link]

Sources

- 1. Sodium 3-Chloro-2-hydroxypropanesulfonate | 126-83-0 [chemicalbook.com]

- 2. This compound | 143218-48-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. chemwhat.com [chemwhat.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity and Applications of Sodium 3-chloro-2-hydroxypropanesulphonate Hemihydrate